Chlorocyanoketene
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Overview
Description
Chlorocyanoketene is an organic compound characterized by the presence of both chlorine and cyano groups attached to a ketene structure. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorocyanoketene can be synthesized through the reaction of chlorocyanoacetyl chloride with a base. The process involves the generation of this compound from chlorocyanoacetyl chloride, which is known for its hygroscopic nature . Another method involves the reaction of vinylsulfoxides with ketenes, producing γ-butyrolactones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, bases, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Chlorocyanoketene undergoes various chemical reactions, including:
Cycloadditions: It reacts with α,β-unsaturated imines to form β-lactams, δ-lactams, and pyridones.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon.
Common Reagents and Conditions:
Cycloadditions: Typically involve the use of cinnamylideneamines and other imines under controlled temperature conditions.
Substitution Reactions: Often require nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
β-lactams and δ-lactams: Formed through cycloaddition reactions.
Pyridones: Another product of cycloaddition reactions with specific imines.
Scientific Research Applications
Chlorocyanoketene has several applications in scientific research:
Mechanism of Action
The mechanism of action of chlorocyanoketene involves its high reactivity due to the presence of the electrophilic carbonyl carbon. This allows it to readily participate in cycloaddition and substitution reactions. The molecular targets and pathways involved include the formation of stable intermediates and transition states that facilitate the formation of the desired products .
Comparison with Similar Compounds
Chlorocyanoacetyl Chloride: A precursor in the synthesis of chlorocyanoketene.
Vinylsulfoxides: React with ketenes to produce similar lactone structures.
Other Ketenes: Share similar reactivity patterns but differ in the substituents attached to the ketene group.
Uniqueness: this compound is unique due to its dual functional groups (chlorine and cyano) attached to the ketene structure, which imparts distinct reactivity and selectivity in its chemical reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
CAS No. |
60010-89-1 |
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Molecular Formula |
C3ClNO |
Molecular Weight |
101.49 g/mol |
InChI |
InChI=1S/C3ClNO/c4-3(1-5)2-6 |
InChI Key |
VRMYYMCXEUCUAE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)Cl)=O |
Origin of Product |
United States |
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